REACTION_SMILES
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[Br:12][N:13]1[C:14](=[O:15])[CH2:16][CH2:17][C:18]1=[O:19].[C:32]([Cl:33])([Cl:34])([Cl:35])[Cl:36].[CH3:1][O:2][C:3](=[O:4])[c:5]1[s:6][cH:7][c:8]([CH3:11])[c:9]1[Cl:10].[N:20]([C:21]([CH3:22])([CH3:23])[C:24]#[N:25])=[N:26][C:27]([CH3:28])([CH3:29])[C:30]#[N:31]>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[s:6][cH:7][c:8]([CH2:11][Br:12])[c:9]1[Cl:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1scc(C)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
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Type
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product
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Smiles
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COC(=O)c1scc(CBr)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |